molecular formula C15H20O5 B1325984 Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-15-1

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate

Cat. No.: B1325984
CAS No.: 898758-15-1
M. Wt: 280.32 g/mol
InChI Key: SUGPFNGWOWISSM-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of 2,4-dimethoxybenzaldehyde as a starting material. This compound undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reaction steps, including oxidation and esterification, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be compared with other similar compounds such as:

    Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate: This compound has a shorter carbon chain but similar functional groups.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

    Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate: This compound has a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-9-8-11(18-2)10-14(12)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGPFNGWOWISSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645812
Record name Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-15-1
Record name Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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